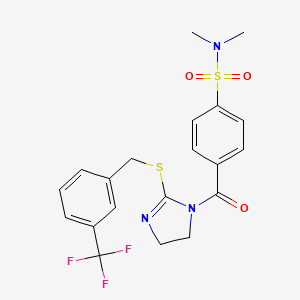

![molecular formula C20H20N2O4 B2801227 N-(benzo[d][1,3]dioxole-5-carbonyl)-N-phenylpiperidine-1-carboxamide CAS No. 899950-97-1](/img/structure/B2801227.png)

N-(benzo[d][1,3]dioxole-5-carbonyl)-N-phenylpiperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

- Application : BDMMBSH has been employed as a ligand for detecting the carcinogenic heavy metal ion, lead (Pb²⁺). Researchers developed a sensitive and selective Pb²⁺ sensor by depositing a thin layer of BDMMBSH on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF). The sensor exhibited excellent sensitivity and low limits of quantification (LOQ) and detection (LOD) for Pb²⁺ .

- Potential : Benzo[d][1,3]dioxole derivatives have shown promise in pharmaceutical applications. For instance, LASSBio-294, a bioactive compound containing this structural motif, demonstrated inotropic and vasodilatory effects .

- Evaluation : These compounds were evaluated for their antiproliferative activity against cancer cell lines, including CCRF-CEM, LNCaP, and MIA PaCa-2 .

- Examples : Various derivatives exhibit diverse biological effects, making them interesting candidates for further exploration .

Lead Detection Sensor

Pharmaceutical Research

Anticancer Agents

Biological Activity Modulation

Crystallography and Spectroscopy

Mécanisme D'action

Target of Action

The primary target of N-(benzo[d][1,3]dioxole-5-carbonyl)-N-phenylpiperidine-1-carboxamide is the Transport Inhibitor Response 1 (TIR1) , an auxin receptor . This receptor plays a crucial role in plant growth and development by regulating the expression of auxin-responsive genes .

Mode of Action

The compound acts as an agonist to the TIR1 receptor, enhancing root-related signaling responses . It is recognized by TIR1 and significantly enhances the transcriptional activity of auxin response reporters . This interaction leads to changes in the cell cycle, causing cell cycle arrest at the S phase and inducing apoptosis in certain cancer cells .

Pharmacokinetics

The compound’s anticancer activity suggests it has sufficient bioavailability to exert its effects on target cells .

Result of Action

The compound’s action results in significant changes at the molecular and cellular levels. It causes cell cycle arrest at the S phase and induces apoptosis in certain cancer cells . It also enhances root growth in both Arabidopsis thaliana and Oryza sativa .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s anticancer activity may be influenced by the tumor microenvironment . .

Propriétés

IUPAC Name |

N-(1,3-benzodioxole-5-carbonyl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c23-19(15-9-10-17-18(13-15)26-14-25-17)22(16-7-3-1-4-8-16)20(24)21-11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYSLWBOLAVSSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxole-5-carbonyl)-N-phenylpiperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2801151.png)

![(1S,5R)-3lambda6-Thia-2-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B2801152.png)

![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2801156.png)

![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2801163.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2801164.png)